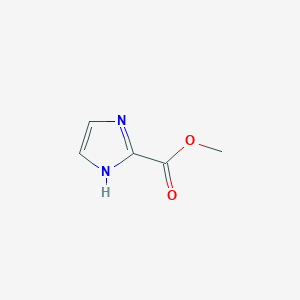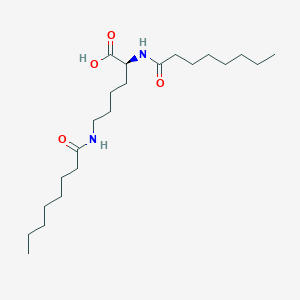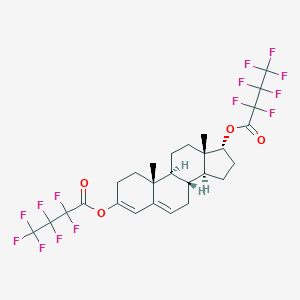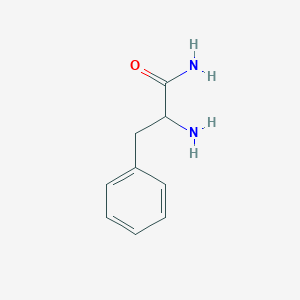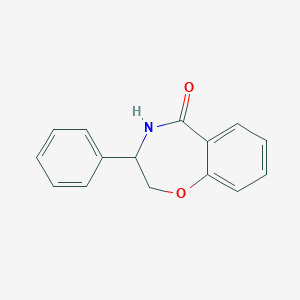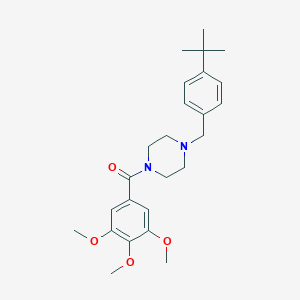
KETONE, 4-(p-tert-BUTYLBENZYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and receptors, which play a role in inflammation and pain.
Biochemische Und Physiologische Effekte
Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. The compound has also been shown to inhibit the growth of certain cancer cells. In addition, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl. One potential area of research is the development of novel drug formulations that can improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets.
Synthesemethoden
The synthesis of Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with p-tert-butylbenzylamine to form an intermediate compound. This intermediate is then reacted with piperazine and acetic anhydride to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
17766-62-0 |
|---|---|
Produktname |
KETONE, 4-(p-tert-BUTYLBENZYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL |
Molekularformel |
C25H34N2O4 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C25H34N2O4/c1-25(2,3)20-9-7-18(8-10-20)17-26-11-13-27(14-12-26)24(28)19-15-21(29-4)23(31-6)22(16-19)30-5/h7-10,15-16H,11-14,17H2,1-6H3 |
InChI-Schlüssel |
SNMTWROJPBGTIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Andere CAS-Nummern |
17766-62-0 |
Synonyme |
4-(p-tert-Butylbenzyl)-1-piperazinyl(3,4,5-trimethoxyphenyl) ketone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



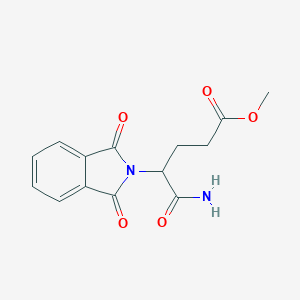
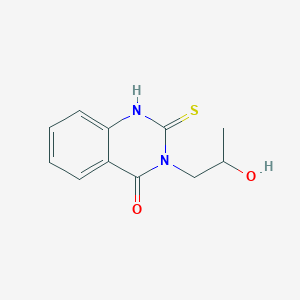
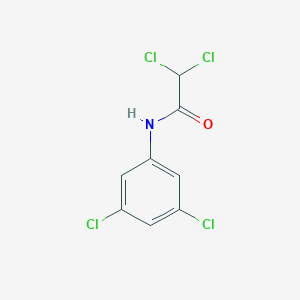
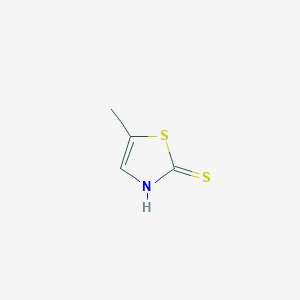
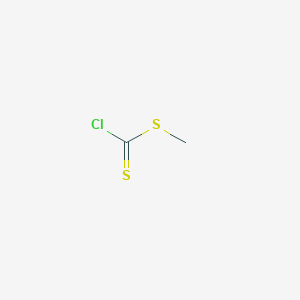
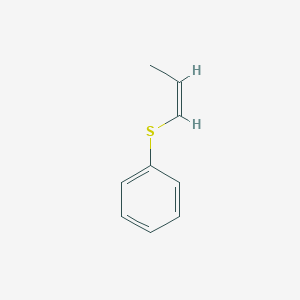
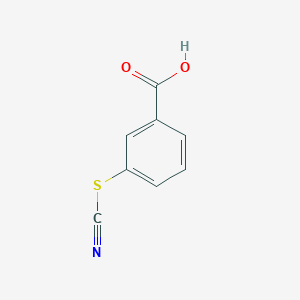

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
